Sulfide, isobutyl isopropyl (CAS 10359-65-6) physical and chemical properties
Sulfide, isobutyl isopropyl (CAS 10359-65-6) physical and chemical properties
Isobutyl Isopropyl Sulfide (CAS 10359-65-6): Physicochemical Profiling, QSAR Analytics, and Synthetic Pathways for Advanced Electrolytes
Executive Summary
Isobutyl isopropyl sulfide (CAS 10359-65-6), a sterically hindered, asymmetric dialkyl sulfide, serves as a highly specialized intermediate in organic synthesis, materials science, and computational chemistry. Its unique structural topology—combining an isopropyl and an isobutyl moiety—imparts specific thermodynamic properties that make it highly valuable for Quantitative Structure-Activity Relationship (QSAR) modeling[1] and as a precursor for high-purity alkyl sulfones used in modern electrochemical devices[2]. This technical guide explores the physicochemical causality of the molecule and provides field-proven, self-validating protocols for its synthesis and downstream application.
Structural and Thermodynamic Analytics
The physical behavior of isobutyl isopropyl sulfide is dictated by its asymmetric branching. This branching disrupts crystal lattice packing (lowering the melting point) while maintaining a moderate boiling point driven by London dispersion forces across its seven-carbon backbone.
Table 1: Physicochemical and Thermodynamic Properties of Isobutyl Isopropyl Sulfide
| Property | Value | Unit | Method / Source |
| Molecular Formula | C7H16S | - | IUPAC Standard[3] |
| Molecular Weight | 132.27 | g/mol | Computed[4] |
| Boiling Point | 144.0 - 148.4 | °C | Experimental (at 760 mmHg)[5][6] |
| Density | 0.832 | g/cm³ | Experimental[5] |
| Refractive Index | 1.446 | - | Optical Measurement[5] |
| Flash Point | 29.4 | °C | Closed Cup[5] |
| XLogP3-AA | 3.0 | - | Computed[3][5] |
| Topological Polar Surface Area (TPSA) | 25.3 | Ų | Computed[3][5] |
| Enthalpy of Formation (ΔfH°gas) | -156.50 | kJ/mol | Joback Method[4] |
| Gibbs Free Energy (ΔfG°) | 36.30 | kJ/mol | Joback Method[4] |
Causality in Properties: The compound's XLogP3 of 3.0 and TPSA of 25.3 Ų indicate strong lipophilicity and zero hydrogen-bond donating capacity[3][5]. The dual-branched structure reduces the surface area available for intermolecular van der Waals interactions compared to linear heptyl sulfides, directly causing its specific boiling point of ~145 °C[1]. This highly specific, predictable boiling point has made it a benchmark molecule in QSAR models evaluating the impact of molecular connectivity indices on the thermodynamic properties of "small" acyclic sulfides[1][7].
Experimental Workflows: Synthesis and Downstream Applications
In battery technology, the purity of the sulfide intermediate directly dictates the electrochemical stability of the downstream sulfone[2]. The following protocols detail a self-validating synthetic route for isobutyl isopropyl sulfide and its subsequent catalytic oxidation.
Workflow A: Nucleophilic Aliphatic Substitution (SN2) Synthesis
Objective: Synthesize isobutyl isopropyl sulfide via the alkylation of sodium 2-propanethiolate. Causality of Design: Using a phase-transfer catalyst (PTC) or a polar protic solvent (ethanol) enhances the nucleophilicity of the thiolate anion while solvating the sodium cation. This drives the SN2 reaction to completion while minimizing elimination (E2) side reactions from the sterically hindered isobutyl halide[2].
Step-by-Step Protocol:
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Thiolate Generation: In a 500 mL four-necked flask equipped with a condenser and thermometer, dissolve 1.00 mol of 2-propanethiol in 100 mL of ethanol. Slowly add 1.05 mol of sodium hydroxide under an inert nitrogen atmosphere. Validation: Nitrogen prevents the oxidative dimerization of the thiol into an unwanted disulfide byproduct.
-
Alkylation: Dropwise, add 1.10 mol of isobutyl bromide over 30 minutes. Maintain the reaction temperature between 60 °C and 110 °C[2].
-
Phase Transfer (Optional): If running in a biphasic aqueous/organic system, add 0.5 mol% of tetrabutylammonium bromide (TBAB)[2]. Validation: TBAB shuttles the thiolate into the organic phase, significantly accelerating the reaction rate.
-
Reaction Monitoring: Reflux for 4-6 hours. Validate completion via Gas Chromatography-Mass Spectrometry (GC-MS), monitoring the disappearance of the isobutyl bromide peak.
-
Workup: Cool to room temperature, partition with distilled water to remove salts, and extract the organic layer. Distill the crude product under reduced pressure to isolate isobutyl isopropyl sulfide (Yield ~94%, Purity >90%)[2].
Workflow B: Catalytic Oxidation to Isobutyl Isopropyl Sulfone
Objective: Convert the sulfide to a high-purity sulfone for use as a lithium-ion battery electrolyte solvent[2]. Causality of Design: Sodium tungstate (Na2WO4) is used as a catalyst with hydrogen peroxide (H2O2) because it forms peroxotungstate intermediates that highly selectively oxidize sulfides to sulfones without over-oxidizing the alkyl chains or requiring environmentally damaging reagents[2].
Step-by-Step Protocol:
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Catalyst Preparation: Add 0.01 to 10 parts by weight of sodium tungstate dihydrate and a catalytic amount of an acid (e.g., sulfuric acid) to 100 parts of the synthesized isobutyl isopropyl sulfide[2]. Validation: The acidic medium is strictly required to activate the tungstate into the reactive peroxotungstic acid species.
-
Oxidation: Slowly add 2.1 to 5.0 molar equivalents of 30% aqueous H2O2. Maintain the temperature below 80 °C to prevent thermal decomposition of the peroxide[2].
-
Validation: Monitor the intermediate sulfoxide formation and its subsequent conversion to the sulfone via FTIR (tracking the emergence of strong symmetric and asymmetric S=O stretches at ~1130 and ~1300 cm⁻¹).
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Purification: Wash with aqueous sodium sulfite to quench residual peroxides, followed by fractional distillation to yield battery-grade isobutyl isopropyl sulfone (Purity >99%, Moisture <0.1%)[2].
Process Visualization
The following diagram maps the logical flow of the chemical transformations, highlighting the transition from raw precursors to the final electrochemical solvent.
Synthetic workflow from 2-propanethiol to battery-grade isobutyl isopropyl sulfone.
References
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Cheméo. "Chemical Properties of Sulfide, isobutyl isopropyl (CAS 10359-65-6)". Cheméo. URL:[Link]
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl". PubChem. URL:[Link]
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ACS Publications. "QSAR for Boiling Points of 'Small' Sulfides. Are the 'High-Quality Structure-Property-Activity Regressions' the Real High Quality QSAR Models?". Journal of Chemical Information and Computer Sciences. URL:[Link]
-
Fine Chemical Technologies. "Structure–property models of organic compounds based on molecular graphs". FineChem-Mirea. URL:[Link]
- Google Patents. "Process for preparation of alkyl sulfone compounds (TW201100363A)". Google Patents.
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